molecular formula C30H58O2SSn2 B1601857 2,5-Bis(tributylstannyl)-3,4-ethylenedioxythiophene CAS No. 291308-76-4

2,5-Bis(tributylstannyl)-3,4-ethylenedioxythiophene

Cat. No. B1601857
M. Wt: 720.3 g/mol
InChI Key: IVXQUINNUFGWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Bis(tributylstannyl)-3,4-ethylenedioxythiophene is a useful research compound. Its molecular formula is C30H58O2SSn2 and its molecular weight is 720.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Bis(tributylstannyl)-3,4-ethylenedioxythiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(tributylstannyl)-3,4-ethylenedioxythiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

291308-76-4

Product Name

2,5-Bis(tributylstannyl)-3,4-ethylenedioxythiophene

Molecular Formula

C30H58O2SSn2

Molecular Weight

720.3 g/mol

IUPAC Name

tributyl-(5-tributylstannyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)stannane

InChI

InChI=1S/C6H4O2S.6C4H9.2Sn/c1-2-8-6-4-9-3-5(6)7-1;6*1-3-4-2;;/h1-2H2;6*1,3-4H2,2H3;;

InChI Key

IVXQUINNUFGWID-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=C2C(=C(S1)[Sn](CCCC)(CCCC)CCCC)OCCO2

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C2C(=C(S1)[Sn](CCCC)(CCCC)CCCC)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

EDOT (5, 1.42 g, 10 mmol) was dissolved into anhydrous THF (40 ml) and cooled to 0. After stirring at 0 for 15 minutes, LDA (15 mL, 2M, THF/heptane/ethylebenzene) was added for 15 minutes, and after addition was complete, a reaction mixture was heated to room temperature for 1 hour. The reaction mixture was cooled to 0 and tributylstannyl chloride (8.1 ml, 30 mmol) was added thereto, followed by stirring at 0 for 1 hour, and water ethylacetate were added thereto. An organic layer was separated from the reactant and the separated organic layer was washed with water and lastly dried with anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and thus-obtained residues were purified by flash chromatography using hexane as eluent in silica gel pre-treated with triethylamine to obtain a colorless oil 6 (6.61 g, 92%). 1H NMR (CDCl3, 400 MHz, d/ppm): 4.03-4.02 (d, J=4 Hz, 4H2OCH2CH2O), 1.60-1.40 (m, 12, 2×Sn—(CH2—)3), 1.26-1.20 (m, 12H, 2×Sn—(CH2CH2—)3), 1.00 (m, 12H, 2×Sn—(CH2CH2CH2—)3), 0.83-0.79 (m, 18H, 2×(CH3)3). 13C NMR (CDCl3, 100 MHz, d/ppm): 148.29, 115.81, 64.62, 29.01, 27.20, 13.69, 10.48. C30H58O2SSn2 (720.27): Theoretical value C, 50.03; H, 8.12; S, 4.45; Sn, 32.96; Experimental value C, 50.18; H, 8.08; S, 4.39.
Name
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
8.1 mL
Type
reactant
Reaction Step Three
Name
water ethylacetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
92%

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